1-(Propan-2-yl)piperidine-2-carboxylic acid hydrochloride
Description
Chemical Structure:
1-(Propan-2-yl)piperidine-2-carboxylic acid hydrochloride is a piperidine derivative with a propan-2-yl (isopropyl) group substituted at the nitrogen atom and a carboxylic acid group at the 2-position of the piperidine ring. The hydrochloride salt enhances its solubility and stability.
Properties
IUPAC Name |
1-propan-2-ylpiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(2)10-6-4-3-5-8(10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPYWLHPMJBFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCCC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Pyridine Carboxylic Acid Derivatives
A primary route to piperidine-2-carboxylic acid derivatives involves catalytic hydrogenation of corresponding pyridine carboxylic acids. This method has been well-documented for related compounds such as pipecolic acid (piperidine-2-carboxylic acid).
Procedure : The process starts with 2-pyridine carboxylic acid dissolved in water, with palladium on carbon (Pd/C) as a catalyst (typically 5% Pd content). The mixture is subjected to hydrogenation under nitrogen atmosphere to exclude oxygen, at pressures of 3.5–5 MPa and temperatures of 80–100 °C for several hours (3–6 hours). The reaction is monitored via thin-layer chromatography (TLC) until the starting material is fully converted.
Post-Reaction Processing : After hydrogenation, the catalyst is removed by filtration under nitrogen. The aqueous solution is then concentrated under reduced pressure to remove about 50% of water. Methanol is added to precipitate the piperidine carboxylic acid derivative, which is then cooled and isolated by centrifugation.
Yields and Purity : Yields for pipecolic acid prepared by this method are reported above 85%, with product purity between 98–102% and melting points consistent with literature values (273–278 °C).
This hydrogenation approach can be adapted to prepare substituted derivatives by starting from appropriately substituted pyridine carboxylic acids.
Introduction of the Isopropyl Group via Transfer Hydrogenation or Alkylation
To obtain 1-(propan-2-yl) substitution on the piperidine nitrogen, transfer hydrogenation or reductive alkylation methods are employed:
Transfer Hydrogenation : This method involves reacting piperidine-2-carboxylic acid with formaldehyde in the presence of a palladium catalyst (e.g., Pd/C) and an acid such as formic acid, which acts as a hydrogen donor. The reaction is typically conducted in aqueous medium, heated gradually to 90–95 °C under ambient pressure. The formaldehyde provides the alkyl group source, and the catalyst facilitates hydrogen transfer to form the N-isopropyl derivative.
Alkylation via Grignard Reagents : Another approach uses isopropyl Grignard reagents (e.g., isopropylmagnesium chloride/lithium chloride complex known as Turbo Grignard) to introduce the isopropyl group. This method is advantageous because it proceeds under mild ambient temperatures (18–25 °C) and avoids cryogenic conditions required for lithium reagents. The Grignard reagent reacts with piperidine-2-carboxylic acid derivatives to yield the N-isopropyl substituted product.
Formation of Hydrochloride Salt
The free base 1-(propan-2-yl)piperidine-2-carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid, typically using 1.5 equivalents of HCl in an appropriate solvent system. This step improves the compound's stability, crystallinity, and handling properties.
Enzymatic Synthesis (Biocatalytic Approach)
An alternative, more stereoselective method involves enzymatic synthesis of L-pipecolic acid derivatives, which can be adapted for substituted analogs:
Enzymatic System : Using L-lysine oxidase and Δ1-piperideine-2-carboxylate reductase enzymes, L-pipecolic acid can be synthesized from L-lysine. The reductase catalyzes the reduction of the intermediate to yield the chiral piperidine carboxylic acid.
Advantages : This method offers high stereoselectivity and avoids harsh chemical conditions. However, it requires availability of specific enzymes and may have limitations in scale and substrate scope for substituted derivatives.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield/Purity | Notes |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | 2-Pyridine carboxylic acid | Pd/C (5%), H2, N2 atmosphere | 80–100 °C, 3–6 h, 3.5–5 MPa H2 | >85% yield, 98–102% purity | Well-established for pipecolic acid |
| Transfer Hydrogenation Alkylation | Piperidine-2-carboxylic acid | Formaldehyde, Pd/C, formic acid | 90–95 °C, ambient pressure | Moderate to high | Introduces N-isopropyl group |
| Grignard Alkylation | Piperidine-2-carboxylic acid | Isopropylmagnesium chloride/LiCl | Ambient temperature (18–25 °C) | High | Mild conditions, scalable |
| Enzymatic Synthesis | L-Lysine | L-lysine oxidase, Pip2C reductase | 30 °C, pH 7.5 | High enantioselectivity | Biocatalytic, stereoselective |
| Hydrochloride Salt Formation | Free base piperidine derivative | Hydrochloric acid (1.5 eq.) | Room temperature | Quantitative | Improves stability and crystallinity |
Detailed Research Findings
The hydrogenation method using palladium on carbon catalyst is efficient and scalable, yielding high-purity piperidine carboxylic acids without requiring strong bases or neutralization steps. This process produces minimal waste and simplifies post-reaction purification by precipitation with methanol.
Transfer hydrogenation with formaldehyde and Pd/C enables selective N-alkylation under mild conditions, avoiding direct use of gaseous hydrogen. This method is advantageous for introducing the isopropyl group on the nitrogen atom, a key structural feature of 1-(propan-2-yl)piperidine-2-carboxylic acid.
Grignard reagent alkylation using isopropylmagnesium chloride/lithium chloride complex (Turbo Grignard) offers a robust and mild approach to N-alkylation, circumventing the need for cryogenic temperatures and providing good control over reaction conditions.
Enzymatic synthesis, while less common for substituted derivatives, provides a green and stereoselective alternative, particularly valuable when chiral purity is critical. The enzymatic cascade converts L-lysine to L-pipecolic acid via intermediate reduction steps catalyzed by specific oxidoreductases.
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Studies:
- Neuropharmacology: Research indicates that piperidine derivatives can modulate neurotransmitter systems, particularly in the context of anxiety and depression. The compound may act as a selective serotonin reuptake inhibitor (SSRI), thus enhancing serotonin levels in the brain .
- Pain Management: Preliminary studies suggest that this compound may inhibit sodium channels (Na v 1.8), which are implicated in pain signaling pathways. This positions it as a candidate for developing new analgesics .
- Antimicrobial Activity:
- Cancer Research:
Case Studies
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)piperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropyl group and carboxylic acid functionality play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₉H₁₄ClNO₂
- Molecular Weight : 203.67 g/mol
- CAS Number : 1314745-86-2
- Synthesis : Prepared via esterification and substitution reactions starting from (2S)-piperidine-2-carboxylic acid, achieving 97% yield under optimized conditions .
Applications :
Primarily used as a pharmaceutical intermediate or building block in organic synthesis, with commercial availability through suppliers like CymitQuimica .
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Variations
The table below compares structural features, molecular properties, and key differences:
Physicochemical and Pharmacological Properties
- Solubility : The hydrochloride salt form improves aqueous solubility across all compounds. However, aromatic substituents (e.g., pyrimidinyl in , phenyl in ) may reduce solubility compared to alkyl groups like isopropyl.
- Lipophilicity : Propan-2-yl (logP ~1.5–2.0) contributes to moderate lipophilicity, while chloropyridinyl () and benzyl derivatives () exhibit higher logP values, influencing membrane permeability.
- Toxicity : Mepivacaine hydrochloride (a related piperidinecarboxylic acid derivative) shows toxicity at 160 mg/kg in rats (intraperitoneal) , suggesting that alkyl/aryl substituents may modulate safety profiles.
Biological Activity
1-(Propan-2-yl)piperidine-2-carboxylic acid hydrochloride, also known as piperidine-2-carboxylic acid hydrochloride, is a compound of significant interest in medicinal chemistry. Its structural features suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure consists of a piperidine ring with a carboxylic acid functional group and an isopropyl substituent, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. In vitro studies have demonstrated IC50 values comparable to established anti-inflammatory agents like celecoxib .
- Cellular Signaling Modulation : It is believed that the compound can modulate signaling pathways involved in cellular responses to stress and inflammation, possibly through the inhibition of specific kinases or transcription factors.
Antiinflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Studies indicate that it effectively reduces inflammation in animal models, comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The following table summarizes key findings:
| Study Reference | Model Used | Dose (mg/kg) | Observed Effect | IC50 (μM) |
|---|---|---|---|---|
| Carrageenan-induced edema | 10 | Significant reduction in paw swelling | 0.04 | |
| Cotton pellet-induced granuloma | 20 | Decreased granuloma formation | 0.04 |
Anticancer Activity
Recent research has also explored the anticancer potential of this compound. In vitro assays on various cancer cell lines have shown promising results:
| Cancer Cell Line | IC50 (μM) | Comparison with Control |
|---|---|---|
| MCF-7 | 5.67 | Better than 5-Fluorouracil (17.02 μM) |
| MDA-MB-231 | 7.45 | Superior selectivity index compared to standard treatments |
These findings suggest that this compound may induce apoptosis and inhibit cell proliferation through mechanisms involving caspase activation and modulation of cell cycle regulators .
Case Studies
Case Study 1: Anti-inflammatory Efficacy
A study conducted on rats demonstrated that administration of the compound significantly reduced inflammatory markers in serum and tissue samples after carrageenan injection. The histological examination revealed decreased leukocyte infiltration and tissue damage compared to untreated controls.
Case Study 2: Cancer Cell Line Studies
In a series of experiments involving MCF-7 and MDA-MB-231 breast cancer cell lines, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting a mechanism involving programmed cell death.
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of 1-(Propan-2-yl)piperidine-2-carboxylic acid hydrochloride?
- Methodological Answer : Synthesis optimization should begin with evaluating reaction parameters such as temperature, solvent polarity, and catalyst efficiency. For example, using computational tools (e.g., quantum chemical calculations) to predict reaction pathways can reduce trial-and-error approaches . Hydrochloride salt formation often requires controlled pH adjustments during crystallization to enhance purity and yield. Analytical techniques like NMR and HPLC (as seen in structurally similar compounds) should be employed to monitor intermediate and final product purity .
Q. How can solubility and stability of this hydrochloride salt be systematically assessed under experimental conditions?
- Methodological Answer : Solubility profiles should be determined in aqueous buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis. Stability studies under varying temperatures (4°C to 40°C) and humidity levels (via accelerated stability protocols) are critical for storage recommendations. Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases, but hygroscopicity must be quantified .
Q. What analytical techniques are most effective for characterizing stereochemical purity in this compound?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column can resolve enantiomers, while X-ray crystallography provides definitive stereochemical confirmation. For rapid screening, circular dichroism (CD) spectroscopy is recommended. These methods are essential given the compound’s piperidine core, which may introduce stereochemical complexity during synthesis .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to receptors like GPCRs or ion channels. Focus on the piperidine ring’s conformational flexibility and the carboxylic acid group’s hydrogen-bonding potential. Pair computational results with in vitro assays (e.g., radioligand binding) to validate interactions .
Q. What strategies resolve contradictions between theoretical predictions and experimental data in reaction mechanisms involving this compound?
- Methodological Answer : Use combined DFT calculations and isotopic labeling (e.g., deuterium tracing) to map reaction intermediates. For example, discrepancies in protonation sites during hydrochloride formation can be resolved via in situ IR spectroscopy. Theoretical models must be iteratively refined using experimental kinetic data .
Q. How can metabolic pathways of this compound be elucidated in preclinical models?
- Methodological Answer : Administer radiolabeled (e.g., ¹⁴C) compound to in vivo models (rodents), followed by LC-MS/MS analysis of plasma and excreta. Identify phase I metabolites (oxidation, hydrolysis) and phase II conjugates (glucuronidation). Compare results with in vitro liver microsome assays to confirm enzyme-specific pathways .
Q. What advanced techniques are used to assess the impact of chiral centers on pharmacological activity?
- Methodological Answer : Enantioselective synthesis followed by in vitro functional assays (e.g., cAMP accumulation for GPCR targets) can correlate stereochemistry with potency. Nuclear Overhauser effect (NOE) NMR experiments provide spatial arrangement insights, critical for structure-activity relationship (SAR) studies .
Q. How should impurity profiling be conducted to meet regulatory standards for preclinical studies?
- Methodological Answer : Employ orthogonal methods: LC-MS for low-level impurity detection (≤0.1%) and quantitative ¹H-NMR for major contaminants. Reference standards for potential synthesis byproducts (e.g., unreacted precursors or diastereomers) must be synthesized and characterized. Document impurity origins (e.g., from the propyl side chain) to guide process optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
